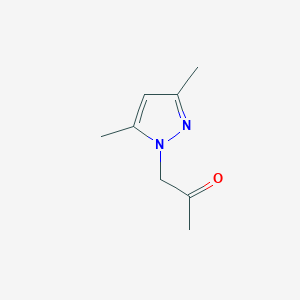
4-Bromo-2,1,3-benzothiadiazole
Vue d'ensemble
Description
4-Bromo-2,1,3-benzothiadiazole is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the fourth position of the benzene ring. This compound is known for its applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Applications De Recherche Scientifique
4-Bromo-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is employed in the development of conducting polymers and other advanced materials.
Mécanisme D'action
Target of Action
4-Bromo-2,1,3-benzothiadiazole (4-Bromo-BTD) is a bromoderivative of benzofused 1,2,5-thiadiazoles . It primarily targets the electron-withdrawing building blocks in the synthesis of organic dyes . These dyes are widely used to design effective photovoltaic materials .
Mode of Action
The mode of action of 4-Bromo-BTD involves its interaction with the electron-withdrawing building blocks. The compound’s bromine atoms improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-BTD are primarily related to the synthesis of organic dyes and photovoltaic materials . The compound’s interaction with electron-withdrawing building blocks leads to the formation of a variety of donor-acceptor materials with a small bandgap .
Result of Action
The result of 4-Bromo-BTD’s action is the formation of potentially interesting compounds for the synthesis of Organic Light Emitting Diodes (OLEDs) and organic solar cells components . The compound’s ability to undergo cross-coupling reactions leads to the selective formation of mono-arylated derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the bromination of 2,1,3-benzothiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Major Products:
Substitution Reactions: Products include various substituted benzothiadiazoles with functional groups like amino, thiol, or alkoxy groups.
Cross-Coupling Reactions: Products are typically biaryl compounds or conjugated systems used in organic electronics.
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: The parent compound without the bromine substitution.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications.
4-Amino-2,1,3-benzothiadiazole: A derivative with an amino group, used in the synthesis of fluorescent dyes.
Uniqueness: 4-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBVPGDKGABHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353039 | |
| Record name | 4-Bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22034-13-5 | |
| Record name | 4-Bromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2,1,3-BENZOTHIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-2,1,3-benzothiadiazole in material science?
A: this compound serves as a crucial building block in the synthesis of conjugated polymers for various material science applications. [] This compound can be further modified via reactions like Sonogashira cross-coupling to introduce specific substituents, allowing for the fine-tuning of the polymer's electronic properties. [] These polymers find applications in areas like organic electronics due to their unique optoelectronic characteristics.
Q2: Why is there interest in exploring the photophysical properties of this compound derivatives?
A: Researchers are interested in understanding how structural modifications to this compound, particularly the introduction of electron-donating or electron-withdrawing groups, influence the photophysical properties of the resulting derivatives. [] These properties, such as fluorescence quantum yield and solvatochromism, are essential for applications in areas like fluorescent probes and sensors. For instance, the study found that strong electron-donating substituents lead to a pronounced intramolecular charge transfer (ICT) character in the excited state, significantly impacting the fluorescence behavior of these molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B1270250.png)
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)



